molecular formula C6H7NO5 B8593092 methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate

Cat. No.: B8593092
M. Wt: 173.12 g/mol
InChI Key: JPEHNUYVLFKKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is an organic compound that belongs to the class of anhydrides Anhydrides are derived from carboxylic acids and are characterized by the presence of two acyl groups bonded to the same oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate can be synthesized through the reaction of 2-methoxycarbonylaminosuccinic acid with dehydrating agents. Common dehydrating agents used in this synthesis include acetyl chloride and phosphoryl chloride. The reaction typically occurs under mild conditions and involves the removal of water to form the anhydride.

Industrial Production Methods

Industrial production of 2-methoxycarbonylaminosuccinic anhydride may involve catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of maleic anhydride, which is a precursor to various anhydrides, including 2-methoxycarbonylaminosuccinic anhydride .

Chemical Reactions Analysis

Types of Reactions

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-methoxycarbonylaminosuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water or aqueous solutions.

    Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.

    Aminolysis: Involves the use of primary or secondary amines under mild conditions.

Major Products Formed

Scientific Research Applications

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxycarbonylaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Similar Compounds

    Succinic Anhydride: Similar in structure but lacks the methoxycarbonylamino group.

    Maleic Anhydride: Contains a double bond and is more reactive due to the presence of the electron-withdrawing double bond.

    Phthalic Anhydride: Contains an aromatic ring, making it structurally different but functionally similar in terms of reactivity.

Uniqueness

methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is unique due to the presence of the methoxycarbonylamino group, which imparts distinct reactivity and properties compared to other anhydrides.

Properties

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

methyl N-(2,5-dioxooxolan-3-yl)carbamate

InChI

InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10)

InChI Key

JPEHNUYVLFKKGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CC(=O)OC1=O

Origin of Product

United States

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